

Application Notes & Protocols: Genome Mining for Novel Thioviridamide-Like Compounds

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Compound of Interest		
Compound Name:	Thioviridamide	
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This document provides a comprehensive guide to the discovery of novel **Thioviridamide**-like molecules (TLMs) through a systematic genome mining approach. **Thioviridamide** and its analogs are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by multiple thioamide bonds, which exhibit potent and selective anticancer activity.[1][2][3] The protocols outlined below cover the entire workflow, from in-silico identification of biosynthetic gene clusters (BGCs) to the heterologous expression, purification, and bioactivity assessment of the resulting natural products.

Introduction to Thioviridamide and Genome Mining

Thioviridamide, originally isolated from Streptomyces olivoviridis, is a structurally unique RiPP with significant antiproliferative effects on cancer cell lines.[1][2] Its biosynthesis is encoded by a dedicated tva gene cluster.[4][5] The unusual thioamide moieties are a key feature of this compound family and are installed by specialized enzymes encoded within the BGC.[4][6] The mechanism of action for some of these compounds involves the induction of the integrated stress response (ISR) via the GCN2-ATF4 pathway, triggered by the inhibition of mitochondrial F1Fo-ATP synthase.[7][8]

Genome mining has emerged as a powerful strategy to uncover novel natural products by identifying their BGCs in sequenced genomes.[9][10] For **Thioviridamide**-like compounds, a common approach is to use key enzymes from the known tva cluster, such as the YcaO domain protein TvaH, as a query to find homologous clusters in other microorganisms.[1]





Section 1: Bioinformatic Genome Mining for Thioviridamide-like BGCs

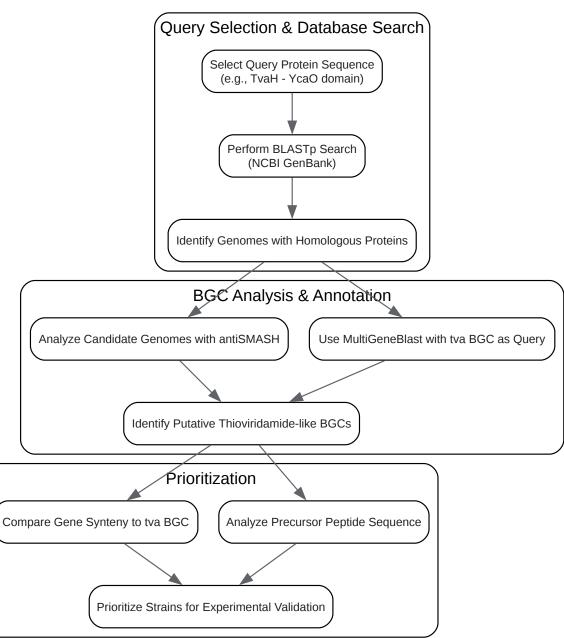
This section details the computational workflow for identifying putative **Thioviridamide**-like BGCs from genomic databases.

Protocol 1.1: Identification of Candidate BGCs

This protocol outlines the use of bioinformatics tools to identify potential **Thioviridamide**-like BGCs. The general workflow is depicted in the diagram below.



Bioinformatics Workflow for Thioviridamide-like BGC Discovery



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Caption: Bioinformatics workflow for discovering novel **Thioviridamide**-like BGCs.



Materials:

- Computer with internet access
- Web browser
- Sequence analysis software (optional)

Procedure:

- Query Selection:
 - Obtain the amino acid sequence of a key protein from the known **Thioviridamide** (tva) biosynthetic gene cluster. The YcaO domain-containing protein TvaH is a highly effective query.[1]
- Homology Search:
 - Perform a protein BLAST (BLASTp) search against the NCBI non-redundant protein sequences (nr) database using the selected query sequence.
 - Identify bacterial strains that possess proteins with significant homology (e.g., >50% identity) to the query.[1]
- BGC Identification and Annotation:
 - For the identified candidate strains, obtain the full genome sequences.
 - Analyze these genomes using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify and annotate BGCs.[10][11][12] Pay close attention to RiPP BGCs.
 - Alternatively, or in conjunction, use MultiGeneBlast with the entire tva BGC as a query to find homologous gene clusters in the candidate genomes.[1][13][14] This tool is particularly useful for assessing the conservation of gene synteny.
- Candidate Prioritization:



- Compare the gene organization of the newly identified BGCs with the tva BGC. Look for the presence of core genes encoding the precursor peptide, YcaO domain protein, and other conserved modifying enzymes.[13]
- Analyze the putative precursor peptide sequences for similarities to TvaA.
- Prioritize strains for experimental follow-up based on the novelty of their BGCs and the availability of the strain from culture collections.

Section 2: Experimental Validation and Compound Characterization

This section provides detailed protocols for the experimental validation of prioritized BGCs, including cloning, heterologous expression, purification, and structural elucidation.

Protocol 2.1: Genomic DNA Isolation from Streptomyces

High-quality genomic DNA is essential for the successful cloning of large BGCs.

Materials:

- Streptomyces culture grown in a suitable liquid medium (e.g., TSB, YEME)[7]
- 50/20 TE buffer (50 mM Tris, 20 mM EDTA)
- Lysozyme (5 mg/mL)
- RNase A (0.1 mg/mL)
- Proteinase K (20 mg/mL)
- 10% SDS
- 5 M NaCl
- Phenol:chloroform:isoamyl alcohol (25:24:1)
- Chloroform:isoamyl alcohol (24:1)



- Isopropanol
- 70% Ethanol (cold)
- Microcentrifuge and tubes

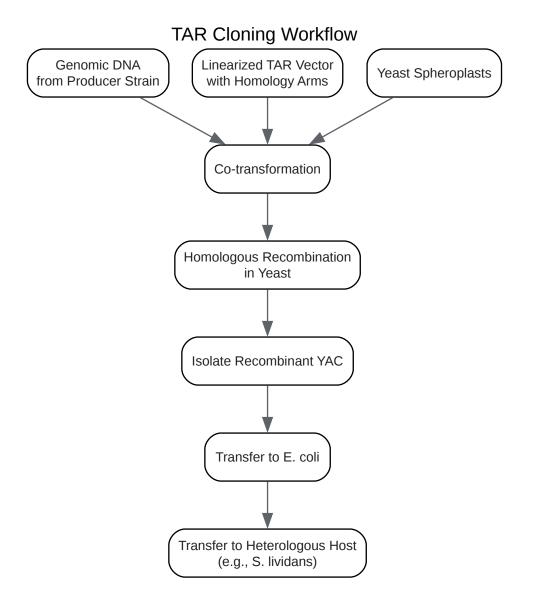
Procedure:

- Harvest mycelia from a liquid culture by centrifugation.
- Suspend the cell pellet in 300 μL of 50/20 TE buffer containing lysozyme and RNase A. Incubate at 37°C for 30 minutes.[1]
- Add 50 μL of 10% SDS and mix thoroughly.
- Add 10 μL of Proteinase K and incubate at 55°C for 2.5 hours.[1]
- Add 85 μL of 5 M NaCl and mix.
- Perform a phenol:chloroform:isoamyl alcohol extraction, followed by a chloroform:isoamyl alcohol extraction to remove proteins and lipids.[1]
- Precipitate the DNA from the aqueous phase by adding 0.5 volumes of isopropanol.
- Spool the DNA or pellet it by centrifugation.
- Wash the DNA pellet with cold 70% ethanol.[1]
- Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).

Protocol 2.2: BGC Cloning via Transformation-Associated Recombination (TAR)

TAR cloning in Saccharomyces cerevisiae is a powerful method for capturing large DNA fragments like BGCs directly from genomic DNA.[2][15]





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Caption: General workflow for TAR cloning of a biosynthetic gene cluster.

Procedure:

- Design and Construct a Pathway-Specific TAR Vector:
 - Design primers to amplify ~1 kb homology arms flanking the target BGC from the producer strain's genomic DNA.
 - Clone these homology arms into a suitable TAR cloning vector (e.g., pCAP01).[2]



- Linearize the resulting vector between the two homology arms.
- · Prepare Yeast Spheroplasts:
 - Grow a culture of S. cerevisiae (e.g., strain VL6-48N) to the early-log phase.
 - Harvest the cells and treat them with zymolyase to digest the cell wall, creating spheroplasts.[6]
- Yeast Transformation:
 - Co-transform the yeast spheroplasts with the linearized TAR vector and high-molecularweight genomic DNA from the producer strain.[15][16]
 - Plate the transformation mixture on a selective medium to isolate yeast colonies containing the recombinant yeast artificial chromosome (YAC) with the captured BGC.
- Rescue and Verification:
 - Isolate the YAC DNA from positive yeast transformants.
 - Transfer the YAC to E. coli for amplification and verification by restriction digest and sequencing.

Protocol 2.3: Heterologous Expression in Streptomyces lividans

S. lividans is a commonly used host for the heterologous expression of BGCs from other actinomycetes.[4][5]

Materials:

- Engineered S. lividans host strain (e.g., TK24)[17][18]
- Expression vector containing the cloned BGC
- E. coli conjugation donor strain (e.g., ET12567/pUZ8002)



- MS agar, R2YE medium, and other relevant Streptomyces media[7][8]
- Antibiotics for selection

Procedure:

- Conjugation:
 - Introduce the expression vector into the E. coli conjugation donor strain.
 - Perform intergeneric conjugation between the E. coli donor and the S. lividans recipient strain on MS agar.
 - Overlay the plates with appropriate antibiotics (e.g., nalidixic acid and the selection marker for the expression vector) to select for exconjugants.
- Fermentation and Production:
 - Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., TSB).
 - Use the seed culture to inoculate a larger production culture in a secondary metaboliteinducing medium (e.g., R2YE).[7]
 - Incubate the production culture with shaking at 28-30°C for 5-10 days.
- Extraction and Analysis:
 - Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate, acetone).[19]
 - Analyze the crude extract by LC-MS to look for the production of novel compounds in the recombinant strain compared to a control strain (e.g., S. lividans with an empty vector).

Protocol 2.4: Purification and Structure Elucidation

Procedure:

Purification:



- Perform large-scale fermentation of the producing recombinant strain.
- Fractionate the crude extract using chromatographic techniques such as solid-phase extraction (SPE) followed by preparative or semi-preparative HPLC.
- Structure Elucidation:
 - Determine the structure of the purified compounds using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Section 3: Bioactivity Assessment

This section describes a standard protocol for assessing the cytotoxic activity of newly discovered **Thioviridamide**-like compounds.

Protocol 3.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[20]

Materials:

- Human cancer cell lines (e.g., HCT-116, HeLa) and a non-cancerous cell line for selectivity assessment.
- 96-well microtiter plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
- Microplate reader

Procedure:

Cell Seeding:



- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of the purified compounds in the cell culture medium.
 - Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition and Incubation:
 - Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[3]
- Solubilization and Absorbance Reading:
 - Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
 - Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data for known **Thioviridamide**-like compounds.

Table 1: Bioactivity of **Thioviridamide**-like Compounds against Cancer Cell Lines



Compound	Cell Line	IC50 (nM)	Source(s)
Thioalbamide	Jurkat	12.5	[16]
Thioholgamide A	HCT-116	30	[13]
Thioholgamide A	Jurkat	5.4	[16]
Neothioviridamide	SKOV-3	-	
Neothioviridamide	Meso-1	-	
Neothioviridamide	Jurkat	-	

Note: Specific IC50 values for Neo**thioviridamide** were not provided in the cited abstract, but strong cytotoxicity was reported.

Table 2: Key Genes in the Thioviridamide (tva) Biosynthetic Gene Cluster

Gene	Proposed Function	Homology	Source(s)
tvaA	Precursor peptide	-	[4][5]
tvaF	Flavin-dependent decarboxylase (AviCys formation)	MibD, CypD, EpiD	[16]
tvaH	YcaO domain protein (Thioamide synthesis)	YcaO superfamily	[4][5][16]
tval	TfuA-like protein (enhances thioamidation)	TfuA-like	[16]

Section 5: Signaling Pathway

The proposed mechanism of action for pre**thioviridamide** involves the induction of the integrated stress response (ISR).



Prethioviridamide Mitochondrial Inhibition Mitochondria inhibits Complex V (F1Fo-ATP Synthase) leads to activation of GCN2 Kinase phosphorylates eIF2α, leading to translation of ATF4 Transcription Factor Integrated Stress Response (ISR)

Proposed Signaling Pathway of Prethioviridamide

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Caption: Prethioviridamide inhibits mitochondrial Complex V, activating the GCN2-ATF4 pathway and inducing the ISR, leading to apoptosis.[7][8]



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